molecular formula C15H14N4OS B2655469 3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide CAS No. 518018-69-4

3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide

Cat. No.: B2655469
CAS No.: 518018-69-4
M. Wt: 298.36
InChI Key: QEXYLFZSYSLLLX-LICLKQGHSA-N
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Description

3-(1H-Benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a thiophene moiety via a propanehydrazide bridge. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including neuroprotection, anticancer, and enzyme inhibition. The structural uniqueness arises from the conjugation of benzimidazole (a bicyclic aromatic system with two nitrogen atoms) and thiophene (a sulfur-containing heterocycle), which may enhance electronic and steric properties critical for pharmacological interactions.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(18-17-10-12-4-3-9-21-12)7-8-19-11-16-13-5-1-2-6-14(13)19/h1-6,9-11H,7-8H2,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYLFZSYSLLLX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide is a derivative of benzimidazole, a class of nitrogenous heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of the compound features a benzimidazole core linked to a thiophene moiety via a hydrazone functional group. The presence of these structural elements is significant as they contribute to the compound's potential biological activities.

PropertyValue
Molecular FormulaC15H16N4S
Molecular Weight284.37 g/mol
LogP5.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results in preliminary assays.

  • Case Study : A study evaluating the antimicrobial efficacy of benzimidazole derivatives reported that compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against Salmonella typhi and Candida albicans, respectively .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : A review highlighted that benzimidazole-based compounds have been synthesized and tested against different cancer cell lines, revealing IC50 values in the micromolar range, which indicates potential as chemotherapeutic agents .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored, particularly in the context of HIV and other viral infections. The mechanism often involves inhibition of viral enzymes such as reverse transcriptase.

  • Example : A related study demonstrated that certain benzimidazole derivatives exhibited inhibitory effects on HIV reverse transcriptase, suggesting a similar potential for the compound .

Structure-Activity Relationships (SAR)

The effectiveness of benzimidazole derivatives often correlates with their structural modifications. The introduction of electron-donating or withdrawing groups can significantly influence their biological activity.

  • Key Findings : Modifications at the 2-position of the benzimidazole ring have been shown to enhance antimicrobial and anticancer activities. For instance, substituents such as methoxy or cyano groups have resulted in improved bioactivity profiles compared to unsubstituted analogs .

Comparison with Similar Compounds

Key Reaction Conditions :

  • Solvents: Ethanol, acetic acid, or DMSO.
  • Catalysts: Glacial acetic acid (as a proton donor).
  • Yields: Typically range from 51% to 95% for related compounds (e.g., 68% for thiophene-containing 5h in ) .

Structural Comparison with Analogous Compounds

Table 1: Structural and Physical Properties of Selected Hydrazides

Compound Name Core Heterocycle Substituent Yield (%) m.p. (°C) Key Activity References
Target Compound Benzimidazole Thiophen-2-ylmethylene - - Under investigation -
3-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N’-(thiophen-2-ylmethylene)propanehydrazide (5h) Thiazole Thiophen-2-ylmethylene 68 178–180 Anticancer (in vitro)
3-(1H-Benzotriazol-1-yl)-N′-(2-methoxybenzylidene)propanehydrazide Benzotriazole 2-Methoxybenzylidene - - Structural analog
N′-(2-Hydroxybenzylidene)-3-(xanthinyl-8-ylthio)propanehydrazide (6l) Xanthine 2-Hydroxybenzylidene - - MAO-B inhibition
3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Benzimidazole (variant) Naphthalene - - Antioxidant (1.4× ascorbic acid)

Key Structural Differences :

  • Heterocyclic Core : Replacement of benzimidazole with thiazole () or benzotriazole () alters electronic properties and binding affinity .
  • Linker Modifications : Propanehydrazide vs. acetohydrazide () influences solubility and dipole moments, critical for blood-brain barrier penetration () .

Pharmacological Activities

Neuroprotective and MAO-B Inhibitory Effects

  • MAO-B Inhibition : Xanthine-derived hydrazides (e.g., 6k and 6l in ) show potent MAO-B inhibition, with QSTR analysis linking reduced lipophilicity (LogP < 3) and dipole moments (<5 Debye) to lower neurotoxicity . The thiophene moiety in the target compound may enhance selectivity due to sulfur’s electronegativity.

Anticancer Activity

  • Glioblastoma U-87 Cytotoxicity : Compounds like 9c () and triazole derivatives () exhibit IC₅₀ values < 20 µM, attributed to thiazole and benzimidazole moieties interfering with DNA replication . The target compound’s thiophene group could similarly intercalate DNA or inhibit kinases.

Antioxidant Activity

  • DPPH Radical Scavenging : Benzimidazole-naphthalene hybrids () show 1.4-fold higher activity than ascorbic acid, suggesting the target compound’s conjugated system may stabilize free radicals .

Physical and Spectral Properties

Table 2: Spectroscopic Characterization

Compound Type IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
Target Compound C=N ~1600, C=O ~1680 Thiophene H: 7.2–7.5 (m) C=O: ~165, C=N: ~150 -
Thiazole derivative (5h) C=N 1590, C=O 1665 Thiophene H: 7.3–7.6 (m) C=O: 167.2, C=N: 152.4
Indole-based hydrazide NH 3280, C=O 1655 Indole H: 6.9–7.8 (m) C=O: 166.8, C=N: 148.9

Melting Points : Thiophene-containing analogs (e.g., 5h) melt at 178–180°C, while benzotriazole derivatives () exhibit higher thermal stability (>200°C) due to rigid structures .

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